molecular formula C23H24FN7O3 B2555204 ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE CAS No. 1207000-26-7

ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B2555204
CAS No.: 1207000-26-7
M. Wt: 465.489
InChI Key: ZDAPRCXNVWSRDR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .

Scientific Research Applications

ChEMBL Database Overview

The Evolution and Scope of ChEMBL : ChEMBL has undergone continuous expansion, adding data from medicinal chemistry literature, neglected disease screening, crop protection, drug metabolism, and disposition data, as well as bioactivity data from patents. It has implemented several improvements, such as the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, and the addition of metabolic pathways for drugs. This comprehensive data collection supports a wide range of scientific research, including but not limited to pharmacology, toxicology, and medicinal chemistry (Gaulton et al., 2016).

Applications in Drug Discovery

Chemogenomics and Drug Discovery : ChEMBL's open data, including binding, functional, and ADMET information for a vast number of compounds, provides a critical resource for chemical biology and drug-discovery research. It supports the identification of chemical scaffolds active against specific targets, deconvolution of phenotypic assays, and potential safety liabilities, facilitating the rapid and efficient screening of large chemical libraries (Gaulton et al., 2011).

Enhancing Access to Drug Discovery Data : Through web services and data downloads, ChEMBL streamlines access to drug discovery data and utilities. By exposing more data from the underlying database and introducing new functionality, it enables the development of applications and data processing workflows relevant to drug discovery and chemical biology (Davies et al., 2015).

Broadening Research Applicability

Crop Protection Research : Recognizing the scientific use-cases of ChEMBL data beyond human health, significant effort has been made to include bioactivity data of compounds relevant to crop protection. This inclusion broadens the applicability of ChEMBL, making it a valuable resource for agricultural research as well (Gaulton et al., 2015).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves interacting with a specific biological target, such as a protein .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, reactivity, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties .

Properties

IUPAC Name

ethyl 4-[3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7O3/c1-2-34-23(33)29-11-9-28(10-12-29)21(32)8-7-20-25-26-22-19-15-18(16-3-5-17(24)6-4-16)27-31(19)14-13-30(20)22/h3-6,13-15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAPRCXNVWSRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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